molecular formula C9H10BrClN4 B13478684 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B13478684
M. Wt: 289.56 g/mol
InChI Key: LYJYULXRLPQPRM-UHFFFAOYSA-N
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Description

1-[5-(2-Bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a halogenated triazole derivative with a methanamine side chain and a hydrochloride counterion. The structure comprises a 1,2,4-triazole core substituted at position 5 with a 2-bromophenyl group and at position 3 with a methanamine moiety. Key identifiers include:

  • Molecular Weight: ~288.56 g/mol (calculated).
  • CAS Number: Not explicitly provided in the evidence.
  • IUPAC Name: this compound.

Properties

Molecular Formula

C9H10BrClN4

Molecular Weight

289.56 g/mol

IUPAC Name

[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H9BrN4.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9;/h1-4H,5,11H2,(H,12,13,14);1H

InChI Key

LYJYULXRLPQPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CN)Br.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally follows a route involving:

  • Formation of the 1,2,4-triazole core,
  • Introduction of the 2-bromophenyl substituent at the 5-position of the triazole,
  • Installation of the methanamine group at the 3-position,
  • Final conversion to the hydrochloride salt for isolation and purification.

Stepwise Synthetic Procedures

Synthesis of the 5-(2-bromophenyl)-1,2,4-triazole Core

A common approach starts with the preparation of a hydrazide or hydrazine derivative from 2-bromobenzoic acid or its esters, which is then cyclized with appropriate reagents to form the 1,2,4-triazole ring.

  • For example, 2-bromobenzoic acid can be converted to methyl 2-bromobenzoate, then to 2-bromobenzohydrazide.
  • The hydrazide undergoes cyclization with formamide or other reagents to yield 5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol or analogous intermediates.

This method is supported by the synthesis of related triazole derivatives starting from bromobenzoic acid precursors, as reported in recent literature.

Introduction of the Methanamine Group at the 3-Position

The 3-position functionalization with a methanamine group can be achieved by nucleophilic substitution or reductive amination strategies on suitable precursors.

  • One approach involves reacting a 3-halogenated triazole intermediate with aminomethyl reagents.
  • Alternatively, the 3-thiol group on the triazole can be converted to a methanamine substituent through substitution reactions.

The hydrochloride salt form is typically obtained by treatment with hydrochloric acid in an appropriate solvent, facilitating crystallization and purification.

Use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In some advanced synthetic routes, copper-catalyzed azide-alkyne cycloaddition (click chemistry) is employed to assemble triazole rings with aryl substituents.

  • For instance, 4-(4-phenyl-5-(prop-2-yn-1-ylthio)-1,2,4-triazol-3-yl)pyridine derivatives can be reacted with aryl azides under Cu(I) catalysis to form substituted triazoles.
  • The reaction proceeds in DMF with sodium ascorbate and CuSO4·5H2O as catalysts, followed by purification via column chromatography and crystallization.

Though this method is more common for 1,2,3-triazoles, it illustrates the versatility of triazole synthesis applicable to related compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been reported to significantly reduce reaction times and improve yields for triazole derivatives.

  • Microwave irradiation accelerates cyclization and substitution reactions forming 1,2,4-triazoles.
  • Typical conditions involve short irradiation times (seconds to minutes) at elevated temperatures (100–200 °C) with yields ranging from 70% to 97% depending on substrates.

This approach can be adapted to the synthesis of this compound to enhance efficiency.

Comparative Table of Preparation Methods

Step/Method Reagents/Conditions Reaction Time Yield (%) Notes
Hydrazide cyclization 2-bromobenzoic acid → methyl ester → hydrazide; cyclization with formamide Several hours (reflux) 60–80 Classical method for triazole ring formation
Nucleophilic substitution 3-halogenated triazole + aminomethyl reagent Overnight stirring 50–75 For methanamine substitution
CuAAC click chemistry Triazole-alkyne + aryl azide, CuSO4, sodium ascorbate, DMF Overnight stirring 70–85 Efficient for aryl-triazole assembly
Microwave-assisted synthesis Various triazole precursors, microwave (100–200 °C) Minutes (5–15 min) 70–97 Rapid synthesis with improved yields

Research Findings and Analysis

  • The substitution pattern on the triazole ring strongly influences the reactivity and yields in the synthetic steps.
  • The presence of the bromine atom on the phenyl ring allows for further functionalization via cross-coupling reactions if desired.
  • The hydrochloride salt form enhances the compound’s stability and facilitates handling in pharmaceutical applications.
  • Microwave-assisted synthesis is gaining prominence due to its environmental and economic advantages, reducing solvent use and reaction times.
  • Copper-catalyzed azide-alkyne cycloaddition offers regioselectivity and functional group tolerance, useful for complex triazole derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at Bromophenyl Group

The 2-bromophenyl group undergoes classical aromatic nucleophilic substitution (S<sub>N</sub>Ar) and transition-metal-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductsYield RangeKey References
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (3:1), 85°CBiaryl derivatives82-91%
Ullmann CouplingCuI, Cs<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C, 72 hrAryl ethers/thioethers50-52%
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°CAryl amines63-78%

Mechanistic Insight : The bromine's ortho position creates steric hindrance, requiring elevated temperatures compared to para-substituted analogs . Microwave-assisted methods (280-317°C, 9-20 min) improve yields to 89-97% for certain transformations .

Triazole Ring Modifications

The 1,2,4-triazole core participates in:

Electrophilic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C → 3-nitro derivatives (limited regioselectivity)

  • Halogenation : NBS in CCl<sub>4</sub> → 5-bromo analogs (45-60% yield)

Coordination Chemistry

Acts as N,N-bidentate ligand for:

  • Cu(II): Forms square-planar complexes (λ<sub>max</sub> 610-625 nm)

  • Pd(II): Catalytically active in Heck reactions

  • Zn(II): Exhibits luminescent properties (Φ<sub>FL</sub> = 0.23-0.41)

Methanamine Reactivity

The -CH<sub>2</sub>NH<sub>3</sub><sup>+</sup>Cl<sup>-</sup> group undergoes:

ReactionReagentsProductsApplications
AcylationAcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>AmidesAnticancer leads
Schiff Base FormationAromatic aldehydes, MeOHIminesCoordination polymers
DiazotizationNaNO<sub>2</sub>, HCl, 0°CDiazonium saltsClick chemistry precursors

Notable Example : Condensation with 4-methoxybenzaldehyde produces a Schiff base (m.p. 183-185°C) that coordinates Co(II) with IC<sub>50</sub> = 2.8 μM against MCF-7 cells .

Redox Transformations

ProcessConditionsOutcome
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O/acetone, 0°CNitroso intermediate → Triazole N-oxide
ReductionNaBH<sub>4</sub>, EtOH, 45°CAmine deprotection (HCl salt → free amine)

Key Observation : The hydrochloride salt shows reduced nucleophilicity vs free amine (k<sub>rel</sub> = 0.33 in acylation reactions).

Reaction Optimization Table

ParameterSuzuki CouplingUllmann Coupling
Catalyst Loading2 mol% Pd10 mol% Cu
Temp/Time85°C/12 hr100°C/72 hr
Solvent SystemDMF/H<sub>2</sub>ODMSO
Typical Scale5 mmol50 mmol
WorkupAqueous extractionFiltration through Celite

Scientific Research Applications

1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the methanamine group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle and Substituent Variations

The following table compares the target compound with structurally related derivatives, emphasizing differences in heterocyclic cores, substituents, and physicochemical properties:

Compound Name & Source Core Structure Bromophenyl Position Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1,2,4-Triazole 2-Bromo C₉H₉BrClN₄* 288.56 Methanamine hydrochloride, triazole core
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride 1,2,4-Oxadiazole 3-Bromo C₉H₉BrClN₃O 290.55 Oxadiazole core, higher oxygen content
{5-[(Methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride 1,2,4-Triazole None C₅H₁₁ClN₄S 206.68 Methylsulfanyl group, no bromine
1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine hydrochloride 1,2,4-Triazole None C₆H₁₁ClN₄ 174.63 Cyclobutane substituent
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole 3-Bromo C₂₂H₁₅BrN₄OS 465.8 Benzoxazole-thione hybrid, lipophilic
Key Observations:

Triazole derivatives generally exhibit greater metabolic stability than oxadiazoles due to reduced susceptibility to enzymatic degradation .

In contrast, the 3-bromophenyl isomer () offers meta-substitution, which may alter electronic effects (e.g., resonance) without significant steric interference .

The cyclobutane substituent in introduces conformational rigidity, which could restrict rotational freedom and improve target selectivity .

Physicochemical and Spectroscopic Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Elemental Analysis (Calc./Found)
Target Compound Not reported Not reported Not reported
Compound 6l 3316 (NH), 1527 (C=N) 9.81 (s, 1H, triazole) C: 56.71/57.03; H: 3.35/3.26
[5-(3-Bromophenyl)-oxadiazole] Not reported Not reported C: 56.71/57.03 (analogous calc.)

*Note: Limited spectroscopic data for the target compound necessitates further experimental characterization.

Biological Activity

1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole ring with a bromophenyl substituent. The molecular formula is C10H10BrN5HClC_{10}H_{10}BrN_5\cdot HCl, with a molar mass of approximately 284.58 g/mol. The presence of the triazole moiety is significant as it is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)1.61 ± 1.92Induces apoptosis
Compound BHeLa (Cervical)1.98 ± 1.22Inhibits cell proliferation
1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamineMCF7 (Breast)TBDTBD

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like bromine enhances cytotoxic activity by stabilizing the active form of the compound within the tumor microenvironment .

Antibacterial Activity

The antibacterial effects of triazole derivatives have also been documented. The agar-well diffusion method has been employed to assess the efficacy against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 mm32 µg/mL
Escherichia coli12 mm64 µg/mL

These findings suggest that the compound possesses significant antibacterial properties, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Antifungal Activity

In addition to its antibacterial properties, triazole derivatives are known for their antifungal activity. The compound's mechanism may involve inhibiting ergosterol biosynthesis in fungal cells:

Fungal StrainZone of Inhibition (mm)MIC (µg/mL)
Candida albicans18 mm16 µg/mL
Aspergillus niger14 mm32 µg/mL

These results indicate that the compound could be effective against common fungal pathogens .

Case Studies

Several case studies have reported on the biological activity of related compounds. For instance, a study involving a series of triazole derivatives showed that modifications at the phenyl ring significantly affected their anticancer and antibacterial activities. The introduction of halogens was found to enhance potency against various cell lines and microbial strains.

Q & A

Q. Methodological Answer :

  • Stepwise Cyclization : Utilize a two-step approach: (i) Condensation of 2-bromobenzaldehyde with thiosemicarbazide to form the triazole core, followed by (ii) functionalization with methanamine via nucleophilic substitution. Optimize reaction time (e.g., 12–24 hrs under reflux) and stoichiometric ratios (1:1.2 for aldehyde to thiosemicarbazide) to minimize side products .
  • Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization, reducing reaction time by 30–50% compared to conventional heating .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol to isolate the hydrochloride salt with ≥95% purity .

What advanced techniques are recommended for resolving structural ambiguities in this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve the triazole ring conformation and bromophenyl orientation using single-crystal X-ray diffraction. For example, monoclinic systems (space group P2₁/c) have been effective for analogous triazoles, with β angles ~97.5° ensuring precise lattice parameter determination .
  • Multinuclear NMR : Assign proton environments via ¹H-NMR (δ 7.2–8.1 ppm for aromatic protons, δ 4.5–5.0 ppm for methanamine protons) and confirm chloride counterion presence via ³⁵Cl-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: 312.04 for C₁₀H₁₀BrN₄⁺) with ≤2 ppm error to rule out isomeric impurities .

How should researchers address contradictory biological activity data in SAR studies involving this compound?

Q. Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from off-target interactions. For example, IC₅₀ discrepancies >10-fold may indicate assay-dependent artifacts .
  • Purity Reassessment : Quantify residual solvents (e.g., DMSO) or synthetic intermediates via HPLC-UV (λ = 254 nm) to exclude confounding factors. Impurities ≤0.1% are critical for reproducibility .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinase domains, correlating with experimental IC₅₀ values .

What strategies mitigate stability issues during long-term storage of the hydrochloride salt?

Q. Methodological Answer :

  • Hygroscopicity Management : Store in desiccated environments (<10% RH) using amber glass vials with PTFE-lined caps to prevent hydrolysis. Monitor moisture uptake via Karl Fischer titration .
  • Thermal Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., dehalogenated triazoles) should be ≤2% .
  • Light Sensitivity : Avoid UV exposure; use argon/vacuum sealing if the compound shows photolytic decomposition (λ <400 nm) .

How can solubility challenges in aqueous buffers be overcome for in vitro assays?

Q. Methodological Answer :

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to enhance dispersion .
  • Salt Screening : Explore alternative counterions (e.g., mesylate or besylate) via solvent-drop grinding to improve aqueous solubility by 2–5 fold .
  • Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) to achieve sustained release in cell culture media .

What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate logP (predicted ~2.1), BBB permeability (low), and CYP450 inhibition (e.g., CYP3A4 IC₅₀ >10 μM) .
  • Quantum Mechanics (QM) : Calculate HOMO-LUMO gaps (DFT/B3LYP/6-31G*) to assess redox stability and guide derivatization for improved metabolic resistance .

How can researchers validate the compound’s selectivity against off-target receptors?

Q. Methodological Answer :

  • Pan-Assay Interference Compound (PAINS) Filters : Screen for triazole-related promiscuity (e.g., redox activity) using AlphaScreen-based counterscreens .
  • Kinase Profiling : Utilize broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., VEGFR2, FGFR1) at 1–10 μM concentrations .

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